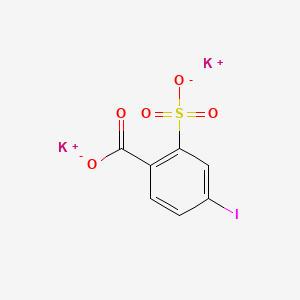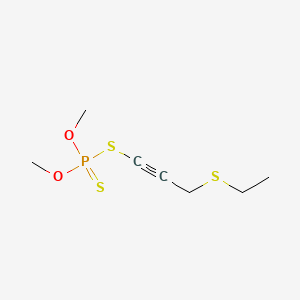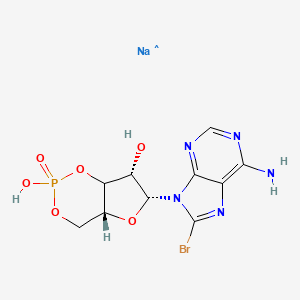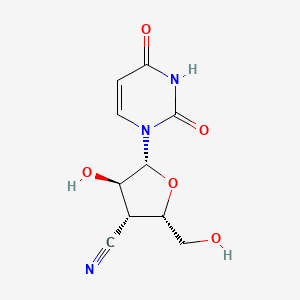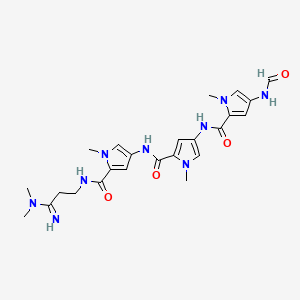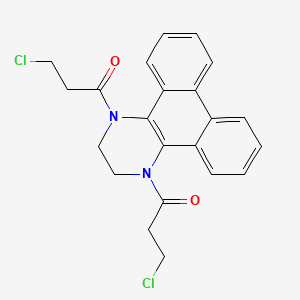
1,4-Bis(3-chloropropanoyl)-1,2,3,4-tetrahydrodibenzo(f,h)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(3-chloropropanoyl)-1,2,3,4-tetrahydrodibenzo(f,h)quinoxaline is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a dibenzoquinoxaline core, which is a fused ring system, and two 3-chloropropanoyl groups attached at the 1 and 4 positions. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3-chloropropanoyl)-1,2,3,4-tetrahydrodibenzo(f,h)quinoxaline typically involves multiple steps:
Formation of the Dibenzoquinoxaline Core: The initial step involves the synthesis of the dibenzoquinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a diketone such as benzil under acidic conditions.
Introduction of 3-Chloropropanoyl Groups: The next step involves the acylation of the dibenzoquinoxaline core with 3-chloropropanoyl chloride. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(3-chloropropanoyl)-1,2,3,4-tetrahydrodibenzo(f,h)quinoxaline can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 3-chloropropanoyl groups can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products
Substitution: Derivatives with substituted nucleophiles.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized forms.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(3-chloropropanoyl)-1,2,3,4-tetrahydrodibenzo(f,h)quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,4-Bis(3-chloropropanoyl)-1,2,3,4-tetrahydrodibenzo(f,h)quinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(3-bromopropanoyl)-1,2,3,4-tetrahydrodibenzo(f,h)quinoxaline: Similar structure but with bromine atoms instead of chlorine.
1,4-Bis(3-chloropropanoyl)-1,2,3,4-tetrahydrodibenzo(f,h)quinoxaline derivatives: Various derivatives with different substituents on the propanoyl groups.
Uniqueness
This compound is unique due to the presence of the 3-chloropropanoyl groups, which provide specific reactivity and potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
6687-76-9 |
|---|---|
Molekularformel |
C22H20Cl2N2O2 |
Molekulargewicht |
415.3 g/mol |
IUPAC-Name |
3-chloro-1-[4-(3-chloropropanoyl)-2,3-dihydrophenanthro[9,10-b]pyrazin-1-yl]propan-1-one |
InChI |
InChI=1S/C22H20Cl2N2O2/c23-11-9-19(27)25-13-14-26(20(28)10-12-24)22-18-8-4-2-6-16(18)15-5-1-3-7-17(15)21(22)25/h1-8H,9-14H2 |
InChI-Schlüssel |
SNWCJFGZIHDVJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=C(N1C(=O)CCCl)C3=CC=CC=C3C4=CC=CC=C42)C(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



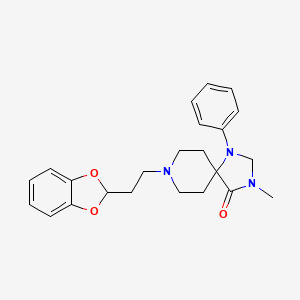




![sodium;(6S,7R)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12806969.png)
![2-Amino-4-methyl-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-7-ol](/img/structure/B12806975.png)

